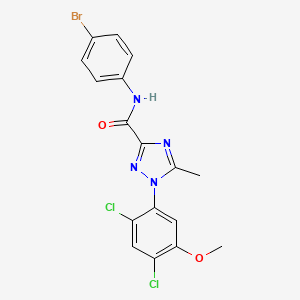
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Descripción general
Descripción
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C24H15Cl2FN2O5S and its molecular weight is 533.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
Compounds similar in structure to N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide have been synthesized and evaluated for their antipathogenic activity. For instance, acylthioureas with variations in halogenated phenyl rings have shown significant antibacterial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest that structurally related compounds could be explored for their antimicrobial properties, particularly in the development of novel agents with antibiofilm capabilities.
Photodecomposition Studies
Research on the photodecomposition of nitrofen, a compound sharing some structural similarities, especially in terms of halogenation and nitro group presence, has revealed pathways involving cleavage of ether linkages under sunlight or simulated sunlight (Nakagawa & Crosby, 1974). This indicates the potential for environmental degradation studies of similar compounds, providing insights into their stability and transformation products in natural conditions.
Polymer Synthesis and Characterization
Derivatives with functional groups similar to those in the compound of interest have been utilized in the synthesis of polymers with special properties. For example, triazine-based polymers exhibiting photocrosslinking capabilities have been developed, which are significant for applications requiring enhanced thermal stability or specific optical properties (Suresh et al., 2016). This underscores the potential of using structurally related compounds in the creation of advanced materials with specific functionalities.
Antimicrobial and Docking Studies
Compounds with thiophene, tetrazol, and substituted phenoxy groups have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These studies highlight the antimicrobial potential of such compounds and their interactions with bacterial cells, providing a foundation for the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2FN2O5S/c25-16-11-17(26)22(33-13-14-4-2-1-3-5-14)12-19(16)28-24(30)23-21(8-9-35-23)34-20-7-6-15(29(31)32)10-18(20)27/h1-12H,13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPVYMVBPNEULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)[N+](=O)[O-])F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



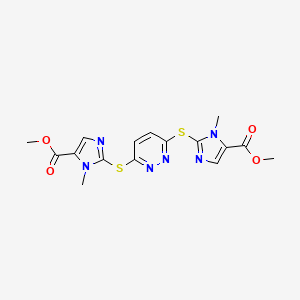
![11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3129067.png)
![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)
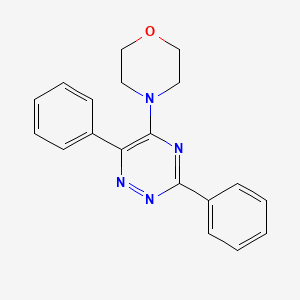
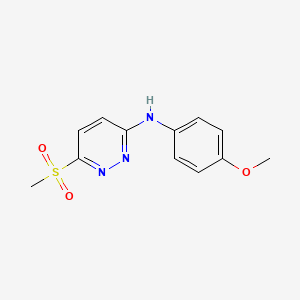
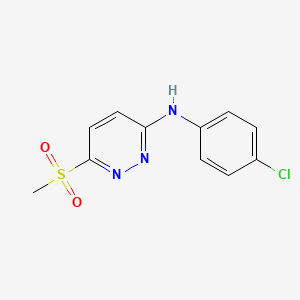

![2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3129100.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)
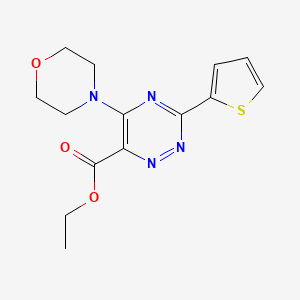
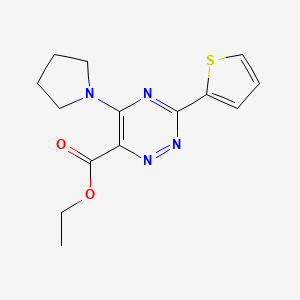
![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)
